molecular formula C17H15BrN4O B2833186 5-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)nicotinamide CAS No. 1448067-07-9

5-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)nicotinamide

Cat. No. B2833186
M. Wt: 371.238
InChI Key: IUPVJDQTWFVWHN-UHFFFAOYSA-N
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Description

“5-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)nicotinamide” is a compound that belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .


Synthesis Analysis

A facile solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed . The important features of this method are that it is reasonably fast, very clean, high yielding, simple workup and environmentally benign .


Chemical Reactions Analysis

The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts such as Al2O3, and TiCl4 . Other methods have included treating 2-aminopyridines with α-haloketones in polar organic solvents .

Scientific Research Applications

Chemical and Biological Activity

The imidazo[1,2-a]pyridine scaffold, which includes the structure of 5-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)nicotinamide, is recognized for its broad spectrum of applications in medicinal chemistry. It has demonstrated potential in anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic activities, and as a proton pump inhibitor. This versatility stems from its structural properties that make it a "drug prejudice" scaffold, indicating its favorable characteristics for drug development. The research into imidazo[1,2-a]pyridine derivatives is ongoing, aiming at discovering novel therapeutic agents by exploring structural modifications of this scaffold. These efforts include synthesizing new derivatives and constructing chemical libraries for biological screening to find new therapeutic agents (Deep et al., 2016).

Structural Modifications and Drug Development

One notable approach in leveraging the imidazo[1,2-a]pyridine scaffold involves synthesizing novel derivatives with potential biological activities. For example, synthesis techniques have been developed to create 6-bromo-imidazo[4,5-b]pyridine derivatives as potential tyrosyl-tRNA synthetase inhibitors, showing promise in targeting specific enzymes involved in bacterial protein synthesis. This process involves systematic synthetic approaches, including condensation and alkylation reactions, followed by structural elucidation through NMR spectroscopy and X-ray crystallography. Such research highlights the scaffold's potential in developing new inhibitors with specific biological targets (Jabri et al., 2023).

Enzyme Inhibition for Therapeutic Applications

The structural diversity of imidazo[1,2-a]pyridine derivatives also extends to enzyme inhibition, demonstrating potential therapeutic applications. For instance, derivatives have been synthesized to selectively inhibit cytochrome P-450 2A6, a key enzyme in nicotine metabolism. This research indicates the importance of structural features in inhibiting specific enzymes, which could lead to the development of therapies for conditions related to enzyme dysregulation (Denton et al., 2005).

Synthetic Strategies and Catalysis

In addition to biological activities, research into imidazo[1,2-a]pyridine derivatives encompasses synthetic methodologies that enhance the efficiency of producing these compounds. Techniques such as the use of indium(III) bromide for one-pot synthesis of imidazo[1,2-a]pyridines from 2-aminopyridine, aldehydes, and alkynes demonstrate the innovation in catalysis and synthetic strategies aimed at creating more complex and functionally diverse molecules (Reddy et al., 2011).

properties

IUPAC Name

5-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN4O/c18-13-7-12(8-19-9-13)17(23)22(14-4-5-14)11-15-10-20-16-3-1-2-6-21(15)16/h1-3,6-10,14H,4-5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUPVJDQTWFVWHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CN=C3N2C=CC=C3)C(=O)C4=CC(=CN=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)nicotinamide

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